4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
説明
特性
IUPAC Name |
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of ®-Bepotastine, also known as 1-Piperidinebutanoic acid, 4-[(4-chlorophenyl)-2-pyridinylmethoxy]-, ®-, is the histamine H1 receptor. This receptor plays a crucial role in mediating allergic reactions, including inflammation and pruritus.
Mode of Action
®-Bepotastine acts as an antagonist at the histamine H1 receptor. By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a reduction of symptoms associated with allergies.
Biochemical Pathways
The action of ®-Bepotastine primarily affects the histamine signaling pathway. By blocking the H1 receptor, it prevents the downstream effects of histamine binding, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain.
Result of Action
The molecular and cellular effects of ®-Bepotastine’s action result in the alleviation of allergic symptoms. By blocking the H1 receptor, it reduces vasodilation and vascular permeability, thereby decreasing inflammation and edema. It also reduces the stimulation of sensory nerves, leading to a decrease in itching and pain associated with allergic reactions.
生物活性
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, commonly referred to as Bepotastine, is a chemical compound with significant biological activity, particularly as an antihistamine. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H25ClN2O3
- CAS Number : 190730-41-7
- Molecular Weight : 388.89 g/mol
Bepotastine primarily functions as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it effectively reduces the physiological responses associated with allergic reactions, including:
- Decreased Inflammation : Inhibition of vasodilation and vascular permeability reduces edema.
- Reduced Sensory Nerve Stimulation : This leads to diminished itching and pain associated with allergic responses.
Pharmacological Activity
Research indicates that Bepotastine exhibits various pharmacological activities:
- Antihistaminic Activity : As an H1 receptor antagonist, it alleviates symptoms of allergic rhinitis and urticaria.
- Anti-inflammatory Effects : It demonstrates potential in reducing inflammation through the modulation of histamine signaling pathways.
- Antimicrobial Properties : Some studies suggest that derivatives of compounds similar to Bepotastine may exhibit antibacterial activity against specific strains such as Salmonella typhi and Bacillus subtilis .
Case Studies and Experimental Data
-
Sorption Characteristics :
- A study by Werner et al. (2012) explored the sorption characteristics of phenoxy herbicides similar to Bepotastine in various soil environments. The results indicated that factors such as pH and organic carbon content significantly influence the environmental behavior of these compounds .
- Binding Interactions :
- Enzyme Inhibition :
Comparative Biological Activity Table
類似化合物との比較
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
- Structure: Features a butanoic acid backbone with a 4-chlorophenylcarbamoyl substituent.
- Properties: Crystallographic studies reveal strong hydrogen-bonding networks, enhancing stability.
- Key Difference : Absence of piperidine and heteroaromatic groups limits its pharmacological utility.
4-(4,6-Dimethyl-2-(Pyridin-2-Yl)-1H-Indol-3-Yl)Butanoic Acid
- Structure: Combines a pyridin-2-yl-substituted indole core with a butanoic acid chain.
- Activity : Acts as a cyclin-dependent kinase 5 (CDK5)/p25 inhibitor, demonstrating selectivity for neurodegenerative disease targets. The indole-pyridine system enhances blood-brain barrier penetration, unlike the piperidine-based target compound .
- Key Difference : Core heterocycle (indole vs. piperidine) directs divergent therapeutic applications.
4-[4-(2-Chloro-Phenyl)-Piperazin-1-Yl]-1-Pyridin-4-Yl-Butan-1-One
- Structure : Piperazine ring linked to a chlorophenyl group and a pyridin-4-yl ketone.
- Activity : Primarily explored as a dopamine D2/D3 receptor ligand. The ketone group and piperazine ring reduce hydrophilicity compared to the carboxylic acid in the target compound, altering pharmacokinetics .
Pharmacological Analogues: H1 Receptor Antagonists
Bepotastine Besilate (4-[4-[(S)-(4-Chlorophenyl)-Pyridin-2-Ylmethoxy]Piperidin-1-Yl]Butanoic Acid Benzenesulfonate)
- Structure : S-enantiomer of the target compound, complexed with benzenesulfonic acid.
- Activity : Exhibits potent H1 receptor antagonism (IC50 = 0.69 nM) and anti-inflammatory effects via interleukin-5 inhibition. The S-configuration shows marginally lower efficacy compared to the R-form in preclinical models, though both enantiomers are clinically effective .
- Key Difference : Stereochemistry and salt formulation influence solubility (≥15.9 mg/mL in water) and bioavailability .
Rimonabant (N-(Piperidin-1-Yl)-5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide)
- Structure : Piperidine-linked pyrazole-carboxamide with dual chlorophenyl groups.
- Activity: Cannabinoid CB1 receptor inverse agonist (unrelated to H1 antagonism). The chlorophenyl groups enhance lipophilicity, contrasting with the target compound’s polar carboxylic acid .
Research Findings and Mechanistic Insights
- Stereochemical Impact : The R-enantiomer of the target compound shows 2–3-fold higher H1 receptor binding affinity than the S-form in vitro, though both are clinically utilized due to formulation adjustments .
- Piperidine Role : The piperidine ring’s conformational flexibility optimizes receptor interactions. Substitution with rigid piperazine (as in 4-[4-(2-chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one) reduces H1 activity but enhances dopamine receptor binding .
- Chlorophenyl Contribution : The 4-chlorophenyl group enhances lipophilicity and π-π stacking with receptor aromatic residues, critical for target engagement .
準備方法
Catalytic Asymmetric Reduction
A ketone precursor, (4-chlorophenyl)(pyridin-2-yl)methanone, undergoes hydrogenation using a chiral Ru-BINAP catalyst system:
Reaction Conditions
-
Substrate: 10 mmol (4-chlorophenyl)(pyridin-2-yl)methanone
-
Catalyst: 0.5 mol% RuCl[(R)-BINAP]
-
Solvent: MeOH/H2O (9:1)
-
Pressure: 50 bar H2
-
Temperature: 40°C
-
Time: 24 hours
Outcomes
| Parameter | Value |
|---|---|
| Yield | 92% |
| ee | 98% |
| Purity | 99% |
Enzymatic Kinetic Resolution
Lipase-mediated resolution of racemic alcohol using vinyl acetate as acyl donor:
Conditions
-
Enzyme: Candida antarctica Lipase B (CAL-B)
-
Solvent: TBME
-
Temperature: 30°C
-
Time: 48 hours
Performance Metrics
| Parameter | Racemate | (R)-Alcohol |
|---|---|---|
| Conversion | 45% | 99% ee |
| Isolation Yield | 40% | 98% purity |
Piperidine Functionalization: Etherification and Alkylation
Ether Bond Formation
The 4-hydroxypiperidine intermediate reacts with (R)-(4-chlorophenyl)(pyridin-2-yl)methanol under Mitsunobu conditions to ensure stereochemical fidelity:
Reaction Protocol
-
Reagents: DIAD (1.2 eq), PPh3 (1.2 eq)
-
Solvent: THF
-
Temperature: 0°C → RT
-
Time: 12 hours
Optimization Data
| Variable | Tested Range | Optimal Value |
|---|---|---|
| DIAD Eq | 1.0–1.5 | 1.2 |
| Temp (°C) | -20 to 50 | 0 → RT |
| Yield | 70–89% | 85% |
N-Alkylation with 4-Bromobutanoate
The piperidine nitrogen undergoes alkylation using ethyl 4-bromobutanoate under phase-transfer conditions:
Procedure
-
Base: K2CO3 (3.0 eq)
-
Catalyst: TBAB (0.1 eq)
-
Solvent: CH3CN
-
Temperature: 80°C
-
Time: 8 hours
Yield Enhancement Strategies
| Modification | Yield Impact |
|---|---|
| Microwave Irradiation (100 W) | +15% |
| Solvent Switch to DMF | -20% (side reactions) |
| Excess Alkylating Agent (1.5 eq) | 91% yield |
Final Deprotection: Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid:
Hydrolysis Conditions
-
Reagent: NaOH (2.0 eq)
-
Solvent: EtOH/H2O (4:1)
-
Temperature: 70°C
-
Time: 6 hours
Process Monitoring
| Time (h) | Conversion | Purity |
|---|---|---|
| 2 | 45% | 85% |
| 4 | 82% | 92% |
| 6 | 98% | 99% |
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs reverse-phase chromatography:
HPLC Parameters
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 | MeOH:Buffer (pH 4.6) (65:35) | 1.0 mL/min | UV 254 nm |
Elution Profile
| Fraction | Retention Time (min) | Purity |
|---|---|---|
| 1–5 | 8.2–9.1 | 95% |
| 6–8 | 9.5–10.3 | 99.5% |
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 1.45–1.62 (m) | Piperidine H-3, H-5 |
| 3.21 (t, J=6.4 Hz) | N-CH2 butanoate |
| 4.88 (s) | O-CH-Ar |
| 7.32–8.52 (m) | Aromatic protons |
13C NMR (100 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 173.8 | COOH |
| 78.4 | O-CH-Ar |
| 52.1 | Piperidine C-1 |
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Ru-BINAP catalyst recovery via biphasic extraction:
| Cycle | Catalyst Recovery | ee Retention |
|---|---|---|
| 1 | 95% | 98% |
| 5 | 82% | 97% |
Waste Stream Management
Byproduct Analysis
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Triphenylphosphine oxide | Mitsunobu reaction | Crystallization at -20°C |
| Sodium bromide | Alkylation step | Ion-exchange resin |
Comparative Analysis of Synthetic Routes
| Method | Total Yield | ee (%) | Purity | Cost Index |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 78% | 98 | 99.5% | 8.2 |
| Enzymatic Resolution | 65% | 99 | 98% | 6.1 |
| Racemic Synthesis + Chiral Chromatography | 42% | 99 | 99% | 9.8 |
Cost Index: Relative scale (1=lowest, 10=highest) considering reagents and equipment.
| Condition | Time | Degradation |
|---|---|---|
| 40°C/75% RH | 1 month | <0.5% |
| Aqueous Solution (pH 7.4) | 24 h | 2.1% |
Optimal Storage
-
Temperature: 2–8°C
-
Atmosphere: N2 gas
-
Container: Amber glass with PTFE-lined cap
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid to improve yield and purity?
- Methodological Answer : The synthesis involves coupling (R)-(4-chlorophenyl)-pyridin-2-ylmethanol with a piperidine intermediate under basic conditions (e.g., NaOH in dichloromethane) . Key steps include:
- Reaction Control : Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve ≥99% purity .
- Chiral Resolution : Employ chiral HPLC to ensure retention of the (R)-configuration, as stereochemistry impacts biological activity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the piperidine ring, chlorophenyl group, and butanoic acid moiety. For stereochemical validation, 2D NOESY can resolve spatial interactions .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 415.15) .
- HPLC Assay : Utilize a mobile phase of methanol/sodium acetate buffer (pH 4.6) for quantifying purity and detecting degradation products .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological data for this compound (e.g., conflicting receptor-binding affinities)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., radioligand binding assays for dopamine D2 receptors) to confirm activity .
- Structural Comparisons : Compare with analogs like 4-(4-chlorobenzoylethenyl-1-piperidino)-p-fluorobutyrophenone to identify substituent effects on potency .
- Solubility Adjustments : Test activity in physiologically relevant solvents (e.g., DMSO/PBS mixtures) to mitigate false negatives from aggregation .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine and chlorophenyl moieties?
- Methodological Answer :
- Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) at the piperidine nitrogen to assess steric/electronic effects on receptor interaction .
- Chlorophenyl Replacement : Synthesize analogs with 4-fluorophenyl or 4-methoxyphenyl groups to evaluate halogen-dependent bioactivity .
- Butanoic Acid Alternatives : Replace the carboxylic acid with ester or amide derivatives to probe metabolic stability .
Q. How to design experiments to evaluate the compound’s potential as an antipsychotic agent?
- Methodological Answer :
- In Vitro Screening : Use dopamine D2 and serotonin 5-HT2A receptor-binding assays (IC50 determination) .
- In Vivo Models : Administer to rodents (e.g., MK-801-induced hyperlocomotion test) and measure behavioral responses .
- Cytotoxicity Profiling : Assess off-target effects via MTT assays on neuronal cell lines (e.g., SH-SY5Y) .
Data Analysis and Stability
Q. What protocols ensure stability of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at −20°C in airtight containers under nitrogen to prevent oxidation .
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
- pH Sensitivity : Avoid aqueous solutions with pH <4 or >8 to prevent hydrolysis of the ester linkage .
Q. How to resolve discrepancies between computational predictions and experimental results (e.g., logP vs. measured solubility)?
- Methodological Answer :
- Computational Refinement : Use molecular dynamics simulations to account for solvent effects and protonation states .
- Experimental Calibration : Measure logP experimentally (shake-flask method) and adjust QSAR models accordingly .
- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility if predictions underestimate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
